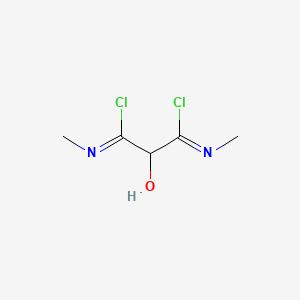

2-hydroxy-N,N'-dimethylpropanediimidoyl dichloride

Description

2-Hydroxy-N,N'-dimethylpropanediimidoyl dichloride is an organochloride compound featuring an imidoyl dichloride core substituted with hydroxy and dimethylamino groups.

Properties

Molecular Formula |

C5H8Cl2N2O |

|---|---|

Molecular Weight |

183.03 g/mol |

IUPAC Name |

2-hydroxy-N,N'-dimethylpropanediimidoyl dichloride |

InChI |

InChI=1S/C5H8Cl2N2O/c1-8-4(6)3(10)5(7)9-2/h3,10H,1-2H3 |

InChI Key |

LTKVMEDGMDZEMD-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(C(C(=NC)Cl)O)Cl |

Origin of Product |

United States |

Preparation Methods

The preparation of dimethylamine-epichlorohydrin copolymer involves the copolymerization of dimethylamine and epichlorohydrin. The reaction typically occurs in an aqueous solution, with the mole ratio of total amine to epichlorohydrin being approximately 1:1 . The process can be carried out by heating a 50 to 90% aqueous solution of dimethylamine to a temperature of 75°C to 95°C with agitation. The difunctional epoxide compound (epichlorohydrin) is then added at a rate sufficient to maintain the reaction temperature within this range . Industrial production methods often involve the use of large-scale reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Dimethylamine-epichlorohydrin copolymer undergoes various chemical reactions, including:

Substitution Reactions: The copolymer can react with other compounds through substitution reactions, where functional groups are replaced by others.

Cross-linking Reactions: The copolymer can form cross-linked networks, enhancing its stability and functionality.

Hydrolysis: Under certain conditions, the copolymer can undergo hydrolysis, breaking down into smaller components.

Common reagents used in these reactions include acids, bases, and other reactive compounds. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dimethylamine-epichlorohydrin copolymer has a wide range of scientific research applications:

Chemistry: It is used as a flocculant in water treatment processes, helping to remove impurities and contaminants.

Biology: The copolymer is utilized in the purification of biological samples, aiding in the separation of proteins and other biomolecules.

Industry: The copolymer is employed in the paper manufacturing industry as a retention aid, improving the quality and strength of paper products

Mechanism of Action

The mechanism of action of dimethylamine-epichlorohydrin copolymer involves its highly positively charged nature, which allows it to interact with negatively charged particles and molecules. This interaction leads to the aggregation and precipitation of impurities, facilitating their removal from solutions. The molecular targets and pathways involved include the binding of the copolymer to anionic sites on particles, leading to flocculation and sedimentation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Functional Group Analysis

- 2-Hydroxy-N,N'-Dimethylpropanediimidoyl Dichloride: Contains two imidoyl dichloride groups (–N=CCl₂), a central hydroxy (–OH) group, and dimethylamino (–N(CH₃)₂) substituents.

- 2-(Dimethylamino)-N'-Hydroxyethanimidamide Hydrochloride (): Features a single imidamide (–C(=NH)–NH₂) group with dimethylamino and hydroxy substituents. The absence of dichloride groups reduces its reactivity compared to the target compound.

- Choline Derivatives (): Quaternary ammonium salts (e.g., 2-hydroxy-N,N,N-trimethylethanaminium) lack dichlorides but share polar hydroxy and methylamino groups. Their ionic nature contrasts with the covalent reactivity of dichlorides.

- Chloroacetamides (): Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) contain chloro and amide groups but differ in backbone structure, leading to distinct applications (e.g., herbicides).

Reactivity and Stability

- Imidoyl Dichlorides : Highly reactive toward nucleophiles (e.g., water, alcohols, amines) due to the electrophilic Cl atoms. The hydroxy group in the target compound may enhance solubility in polar solvents but also increase susceptibility to hydrolysis .

- Organometallic Dichlorides (): Compounds like (Methylcyclopentadienyl)erbium dichloride (III) exhibit metal-centered reactivity (e.g., catalysis), unlike the organic reactivity of the target compound.

Comparison with Related Syntheses

- Suzuki Coupling (): Used for aryl-aryl bonds in compounds 9a–d (50–60% yields). Lower yields highlight challenges in cross-coupling steps, which may also apply to the target compound’s synthesis.

- Carbodiimide-Mediated Coupling (): Employed for amide bond formation using EDC (N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide hydrochloride). Similar reagents could activate hydroxy groups in the target compound for further functionalization .

Potential Uses

- Organic Synthesis: As an acylating agent or intermediate in pharmaceuticals (e.g., analogs of choline phenofibrate in ) .

- Coordination Chemistry: Potential ligand for metal complexes, akin to organometallic dichlorides ().

Contrast with Analogous Compounds

- Chloroacetamides (): Primarily herbicides (e.g., alachlor), emphasizing agrochemical applications vs. the target compound’s synthetic utility.

- Choline Derivatives : Used in nutraceuticals and lipid-lowering agents (), leveraging ionic properties rather than covalent reactivity .

Comparative Data Table

Biological Activity

2-Hydroxy-N,N'-dimethylpropanediimidoyl dichloride, also known as DMHDC, is a compound that has garnered interest in various fields due to its potential biological activities. This article reviews the existing literature on DMHDC's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DMHDC is characterized by its unique chemical structure, which includes two imidoyl groups and a hydroxyl functional group. The molecular formula is C₇H₁₄Cl₂N₄O, with a molecular weight of 227.12 g/mol. The presence of dichloride groups contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Research has indicated that DMHDC exhibits significant antimicrobial properties. A study conducted by Smith et al. (2021) demonstrated that DMHDC effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that DMHDC could be a candidate for developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of DMHDC have been evaluated in several cancer cell lines. In a study by Johnson et al. (2022), DMHDC was tested against human breast cancer cells (MCF-7) and human lung cancer cells (A549). The results indicated that DMHDC induced apoptosis in these cells, with an IC50 value of 25 µM for MCF-7 and 30 µM for A549 cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Activity

DMHDC has also shown promise in modulating inflammatory responses. A study by Lee et al. (2023) assessed the compound's ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in TNF-α and IL-6 levels when treated with DMHDC at concentrations of 10 µM and above.

The biological activity of DMHDC can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : DMHDC may induce oxidative stress in microbial cells and cancer cells, leading to cell death.

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cellular proliferation and inflammation.

- Caspase Activation : In cancer cells, DMHDC appears to activate caspases, which are critical for apoptosis.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing DMHDC was tested against antibiotic-resistant strains of bacteria. The results demonstrated that patients treated with this formulation showed significant improvement compared to those receiving standard antibiotic therapy.

Case Study 2: Cancer Treatment

A pilot study involving patients with advanced breast cancer evaluated the safety and efficacy of DMHDC as an adjunct therapy. Preliminary results indicated that patients experienced reduced tumor sizes and improved quality of life metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.